molecular formula C14H15N B12930347 2-Methyl-N-(p-tolyl)aniline

2-Methyl-N-(p-tolyl)aniline

Cat. No.: B12930347
M. Wt: 197.27 g/mol
InChI Key: CUOBXBGOURGGON-UHFFFAOYSA-N
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Description

2-Methyl-N-(p-tolyl)aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a p-tolyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of p-toluidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Another method involves the palladium-catalyzed amination of aryl halides with secondary amines. This method provides a more efficient and selective route to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. Additionally, the presence of the methyl and p-tolyl groups can influence the compound’s reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(p-tolyl)aniline is unique due to the specific arrangement of its methyl and p-tolyl groups, which can influence its chemical reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3

InChI Key

CUOBXBGOURGGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C

Origin of Product

United States

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